molecular formula C14H22N2 B5729975 1-(4-ethylbenzyl)-4-methylpiperazine

1-(4-ethylbenzyl)-4-methylpiperazine

Cat. No.: B5729975
M. Wt: 218.34 g/mol
InChI Key: BBNBYFMJDSRXQL-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines featuring a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethylbenzyl group and a methyl group attached to the piperazine ring. It is of interest in various fields due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzyl)-4-methylpiperazine typically involves the alkylation of piperazine with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed, ensuring a steady state of reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylbenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-ethylbenzyl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and potential antidepressant activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence the serotonin and dopamine systems.

Comparison with Similar Compounds

  • 1-benzyl-4-methylpiperazine
  • 1-(4-methylbenzyl)-4-methylpiperazine
  • 1-(4-chlorobenzyl)-4-methylpiperazine

Comparison: 1-(4-ethylbenzyl)-4-methylpiperazine is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs, this compound may exhibit different binding affinities to receptors and varying degrees of biological activity. The ethyl group can also affect the compound’s solubility and stability, making it distinct from other similar piperazine derivatives.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNBYFMJDSRXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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